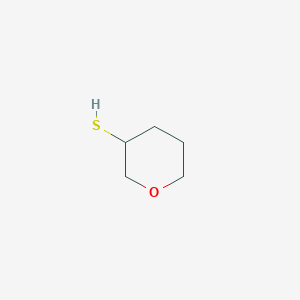

Oxane-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-2-1-3-6-4-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDFMSWYQTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Mechanisms and Reactivity Profile of Oxane 3 Thiol

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Oxane-3-thiol Transformations

The comprehensive understanding of a chemical compound's reactivity profile necessitates a detailed examination of its reaction kinetics and thermodynamic parameters. For this compound, this involves quantifying the rates at which it participates in various chemical transformations and determining the energetic feasibility and driving forces of these reactions. Such data are critical for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic pathways or applications.

However, a thorough review of the available scientific literature and search results indicates that specific, detailed research findings and quantitative data pertaining to the reaction kinetics and thermodynamic parameters of this compound transformations are not readily accessible. While general principles of chemical kinetics and thermodynamics are well-established, empirical data for this compound's specific reactions are not prominently featured in the retrieved information.

General Principles of Reaction Kinetics and Thermodynamics Applicable to this compound

Reaction Kinetics focuses on the rates of chemical reactions and the factors influencing them. Key parameters include:

Rate Constants (k): These constants quantify the rate of a reaction at a specific temperature and are fundamental to understanding reaction speed. For a reaction like A + B → Products, the rate law is often expressed as Rate = k[A]m[B]n, where m and n are the reaction orders with respect to reactants A and B, respectively wikipedia.org.

Activation Energy (Ea): This represents the minimum energy required for reactant molecules to overcome an energy barrier and transition into products byjus.comlibretexts.orglibretexts.org. The Arrhenius equation, k = Ae-Ea/RT, describes the temperature dependence of the rate constant, where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature byjus.comlibretexts.orgdoubtnut.com. A higher activation energy generally leads to a slower reaction rate libretexts.org.

Reaction Order: This describes how the rate of a reaction depends on the concentration of each reactant wikipedia.orglibretexts.org. It is determined experimentally and is not necessarily related to the stoichiometric coefficients of the balanced reaction.

Thermodynamic Parameters provide insight into the energetic favorability and equilibrium of a reaction:

Enthalpy Change (ΔH): This measures the heat absorbed or released during a reaction at constant pressure libretexts.orgbath.ac.ukkhanacademy.org. An exothermic reaction releases heat (ΔH < 0), while an endothermic reaction absorbs heat (ΔH > 0).

Entropy Change (ΔS): This quantifies the change in disorder or randomness of a system during a reaction sdewes.orgnih.gov.

Gibbs Free Energy Change (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under the given conditions sdewes.orgscispace.com.

Potential Transformations of this compound

As a molecule containing a thiol (-SH) group and a cyclic ether (oxane/tetrahydropyran) ring, this compound could potentially undergo various transformations. These might include:

Oxidation: Thiols are susceptible to oxidation, forming disulfides (R-S-S-R) or further oxidized sulfur species. The kinetics and thermodynamics of these oxidation processes would be of interest auburn.edu.

Nucleophilic Reactions: The thiolate anion (RS-), formed by deprotonation of the thiol group, is a strong nucleophile. It could participate in reactions such as nucleophilic substitution with alkyl halides or addition reactions (e.g., Michael additions) with electron-deficient alkenes, similar to other thiols nih.govacs.orgmdpi.comacs.orgrsc.orgrsc.orgharvard.edu.

Radical Reactions: Thiols can act as chain transfer agents in radical reactions nih.gov.

Data Presentation (Hypothetical)

If specific research findings were available, a data table would typically present the following information for a particular transformation of this compound:

| Reaction Type | Conditions (e.g., Solvent, Temp.) | Rate Constant (k) | Activation Energy (Ea) | ΔH° | ΔS° | ΔG° | Reference |

| Oxidation to Disulfide | e.g., H2O2, Ethanol, 25°C | [Value] s-1 | [Value] kJ/mol | [Value] kJ/mol | [Value] J/mol·K | [Value] kJ/mol | [Hypothetical] |

| Nucleophilic Addition | e.g., Acrylate (B77674), Base catalyst, 25°C | [Value] M-1s-1 | [Value] kJ/mol | [Value] kJ/mol | [Value] J/mol·K | [Value] kJ/mol | [Hypothetical] |

In the absence of specific experimental data for this compound, the elucidation of these parameters would require dedicated experimental studies, employing techniques such as spectrophotometry, NMR spectroscopy, or calorimetry to monitor reaction progress and measure the associated energy changes.

Compound List:

this compound

(1S,3S)-1-oxothiolane-3-thiol

Iv. Derivatization Strategies and Synthesis of Oxane 3 Thiol Analogues

Synthesis of Oxane-3-thiol Thioether and Sulfide (B99878) Derivatives

The conversion of the thiol group in this compound to a thioether (or sulfide) is a fundamental derivatization strategy. acsgcipr.org This is most commonly achieved through nucleophilic substitution reactions where the thiol is first deprotonated to form a more nucleophilic thiolate anion.

One of the most widely employed methods is the SN2 reaction with alkyl halides. nih.gov The oxane-3-thiolate, typically generated in situ using a suitable base such as sodium hydride (NaH) or a carbonate base, attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming the corresponding thioether.

Another key approach is the Michael addition, where the oxane-3-thiolate adds to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or enone. acsgcipr.org This conjugate addition is a highly efficient method for forming carbon-sulfur bonds. Furthermore, metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig or Ullmann-type couplings, can be used to form aryl thioethers by reacting this compound with aryl halides or triflates.

| Reaction Type | Electrophile | Typical Conditions | Product Class |

| S | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) | Alkyl Oxanyl Thioether |

| Michael Addition | α,β-Unsaturated Carbonyl | Base catalysis, Protic or Aprotic Solvent | β-Thioether Carbonyl |

| Ullmann Condensation | Aryl Halide (Ar-X) | Copper Catalyst, Base, High Temperature | Aryl Oxanyl Thioether |

| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DIAD/DEAD | Alkyl Oxanyl Thioether |

Preparation of this compound Thioester and Thioamide Analogues

The synthesis of thioesters from this compound involves its acylation. This is typically accomplished by reacting the thiol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Thioesters are valuable synthetic intermediates and are known for their role in biochemical processes. nih.gov

The preparation of thioamides from this compound is less direct. Thioamides are typically synthesized by the thionation of a corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). chemrxiv.orgorganic-chemistry.org Therefore, a synthetic route to an oxane-3-thioamide analogue would first involve the synthesis of an appropriate amide-containing oxane derivative, which is then subjected to a thionation reaction. For instance, an amino-oxane could be acylated to form an amide, followed by treatment with Lawesson's reagent to yield the desired thioamide.

| Derivative | Starting Materials | Key Reagents | General Reaction |

| Thioester | This compound, Acyl Chloride | Pyridine or Et₃N | Nucleophilic Acyl Substitution |

| Thioester | This compound, Carboxylic Acid | DCC, DMAP | Steglich Esterification |

| Thioamide | Amide-functionalized Oxane | Lawesson's Reagent, P₄S₁₀ | Thionation |

Design and Synthesis of Polycyclic and Spirocyclic Oxane-Thiol Architectures

Creating more complex molecular architectures, such as polycyclic and spirocyclic systems containing the oxane-thiol motif, requires multi-step synthetic sequences often culminating in a key cyclization step.

Intramolecular reactions are a powerful tool for this purpose. For example, an this compound derivative bearing a suitably positioned leaving group or an unsaturated bond can undergo intramolecular cyclization to form a fused or bridged bicyclic thioether. nih.gov An intramolecular SN2 reaction could yield a fused thiacyclobutane ring, while a radical-mediated intramolecular thiol-ene reaction could lead to larger ring systems. wikipedia.org

Spirocyclic systems, where two rings share a single atom, can be synthesized through various strategies. One approach involves the reaction of a ketone-functionalized oxane with a dithiol under acidic conditions to form a spiro-dithiolane. Alternatively, domino reactions or cycloadditions can be designed to construct these intricate structures. rsc.org For instance, a [3+2] cycloaddition involving a derivative of this compound could potentially be used to construct a spirocyclic system.

| Architecture | Synthetic Strategy | Key Reaction | Example Precursor for this compound |

| Fused Polycycle | Intramolecular S | Nucleophilic Cyclization | Oxane substituted with both a thiol and an alkyl halide |

| Bridged Polycycle | Intramolecular Thiol-Ene | Radical Cyclization | Oxane substituted with a thiol and a tethered alkene |

| Spirocyclic System | Dithiolane Formation | Ketalization/Thioketalization | Oxane derivative containing a ketone functionality |

Incorporation of this compound into Macromolecular Structures via Click Chemistry (e.g., Thiol-Ene Reactions)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. taylorandfrancis.com The thiol-ene reaction is a prominent example of a click reaction that is ideal for incorporating this compound into larger molecules and polymers. wikipedia.orgrsc.org

The reaction proceeds via the addition of the S-H bond across a double bond (an 'ene'). This process can be initiated either by radicals (using photoinitiators and UV light, or thermal initiators) or by nucleophilic catalysis (Michael addition). researchgate.net The radical-mediated thiol-ene reaction is particularly useful as it proceeds with anti-Markovnikov selectivity, forming a stable thioether linkage. wikipedia.org

This strategy allows for the straightforward functionalization of polymers that have pendent alkene groups. By reacting such a polymer with this compound, the oxane moiety can be grafted onto the polymer backbone, thereby modifying its properties. This method is widely used for surface modification and the synthesis of functional materials. nih.gov Similarly, this compound can be reacted with molecules containing multiple 'ene' functionalities to create cross-linked networks or dendrimers. taylorandfrancis.com

| Application | 'Ene' Component | Initiation Method | Resulting Linkage |

| Polymer Grafting | Polymer with pendent vinyl or allyl groups | UV light with photoinitiator (e.g., DMPA) | Thioether |

| Surface Modification | Alkene-functionalized surface | Thermal initiator (e.g., AIBN) | Thioether |

| Network Formation | Multifunctional alkene crosslinker | Base/Nucleophile (for Michael addition) | Thioether |

| Dendrimer Synthesis | Alkene-terminated dendron | Radical or nucleophilic catalysis | Thioether |

V. Advanced Spectroscopic and Analytical Characterization of Oxane 3 Thiol

Chiral Analytical Methods for Enantiomeric Purity Determination

The presence of a chiral center in Oxane-3-thiol necessitates methods capable of distinguishing and quantifying its enantiomers. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in many chemical and pharmaceutical applications.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile chiral compounds. It utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation based on differential retention times. The mass spectrometer then provides structural information and quantification of the separated components.

While specific GC-MS data for this compound was not extensively detailed in the reviewed literature, this method is a standard approach for analyzing chiral thiols. The selection of an appropriate chiral column and optimized temperature program is essential for achieving baseline separation of the enantiomers.

Illustrative Chiral GC-MS Parameters for Chiral Thiols:

| Parameter | Typical Value/Description |

| Column Type | Capillary column with chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives like DEX-DMT-B-025-025-30) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 200-250 °C |

| Oven Temperature | Programmed, e.g., starting at 50 °C, ramped to 200 °C at 5 °C/min |

| Detector | Mass Spectrometer (MS) |

| Eluent Flow Rate | 0.8-1.5 mL/min |

| Typical Output | Retention Time (min) for Enantiomer 1, Retention Time (min) for Enantiomer 2, Mass Spectra for identification |

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for determining the enantiomeric purity of chiral compounds like this compound. This method employs chiral stationary phases (CSPs) within the HPLC column, which selectively interact with the enantiomers, causing them to elute at different times. Common CSPs include polysaccharide derivatives (e.g., Chiralpak IA, Chiralpak AD, Lux® Cellulose-1) or cyclodextrin-based phases. The mobile phase composition, typically a mixture of non-polar solvents (like hexane (B92381) or heptane) and polar modifiers (like isopropanol (B130326) or ethanol), is optimized to achieve optimal separation. Detection is usually performed using UV-Vis spectroscopy, with specific wavelengths chosen based on the chromophore present in the molecule.

Research on similar chiral compounds has demonstrated the effectiveness of various chiral HPLC conditions. For instance, separations have been achieved using mobile phases such as hexane/isopropanol mixtures (e.g., 98:2 or 99:1) on Chiral ND or Lux® Cellulose-1 columns, or hexane/ethanol (60:40) on Chiralpak IA. rsc.orggoogle.comnih.govru.nl These methods allow for the determination of enantiomeric excess by integrating the peak areas of the separated enantiomers.

Illustrative Chiral HPLC Parameters and Potential Data for this compound:

| Parameter | Typical Value/Description | Potential Data Output |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, Lux® Cellulose-1) | |

| Mobile Phase | Hexane/Isopropanol (e.g., 98:2, v/v) or Hexane/Ethanol (e.g., 60:40, v/v) | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Column Temperature | 20-25 °C | |

| Detection Wavelength | 254 nm (if UV chromophore present) | |

| Enantiomeric Purity | Retention Time (min) of Enantiomer 1: [Example: 9.1 min] | Enantiomeric Excess (ee): [Example: 94%] |

| Retention Time (min) of Enantiomer 2: [Example: 10.6 min] |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when augmented with chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs), offers a powerful spectroscopic route to determine enantiomeric excess. CSRs, such as lanthanide complexes (e.g., Eu(hfc)₃), form transient, non-covalent diastereomeric complexes with chiral analytes. This complexation induces differential chemical shifts in the NMR spectra of the enantiomers, making them distinguishable. By integrating the signals corresponding to each enantiomer, their relative proportions, and thus the enantiomeric excess, can be accurately determined. This method is especially valuable for compounds that are less volatile or difficult to resolve chromatographically. tcichemicals.comauremn.org.brbates.edupsu.edu

Illustrative Chiral NMR Parameters and Potential Data for this compound:

| Parameter | Typical Value/Description | Potential Data Output |

| NMR Solvent | Deuterated Chloroform (CDCl₃) | |

| Chiral Shift Reagent | Lanthanide complex (e.g., Eu(hfc)₃) | |

| CSR Concentration | 5-20 mol% relative to analyte | |

| NMR Nucleus | ¹H NMR | |

| Observed Effect | Chemical shift non-equivalence between enantiomers (Δδ) | Enantiomeric Excess (ee): [Example: >95%] |

| Integration of signals for Enantiomer 1 and Enantiomer 2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal of this compound, detailed information about the arrangement of atoms, bond lengths, bond angles, and stereochemistry can be obtained. This technique is crucial for confirming the precise molecular geometry, including the conformation of the tetrahydropyran (B127337) ring and the position of the thiol group. While specific published X-ray crystallographic data for this compound was not found in the immediate search, X-ray diffraction has been successfully applied to confirm the pyran ring conformation in related cyclic structures. mdpi.com The process involves growing suitable single crystals, collecting diffraction data, and solving the structure through computational analysis.

Illustrative X-ray Crystallography Parameters:

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic, Orthorhombic, Triclinic, etc. |

| Space Group | P2₁, Cc, Pna2₁, etc. (indicates symmetry elements) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (degrees) |

| Z (Molecules per unit cell) | Integer value |

| R-factor | A measure of the agreement between observed and calculated diffraction intensities (lower is better, e.g., < 0.05) |

| GOF (Goodness of Fit) | A measure of the agreement between the observed and calculated data |

| Key Findings | Precise atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing, hydrogen bonding |

Compound Names Mentioned

| Common Name | IUPAC Name |

| This compound | Tetrahydro-2H-pyran-3-thiol |

Vi. Computational and Theoretical Investigations of Oxane 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations provide fundamental insights into the electronic distribution, bonding, and preferred three-dimensional arrangements of molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can capture the conformational flexibility of Oxane-3-thiol and how it changes in response to its environment volkamerlab.orggalaxyproject.orgnih.gov. These simulations are particularly useful for mapping out the potential energy surface and identifying various stable and metastable conformers. Furthermore, MD can be employed to study the intermolecular interactions of this compound with solvent molecules or other chemical species. By analyzing the trajectories generated, researchers can gain insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence the molecule's behavior in solution or in complex biological systems volkamerlab.orgnih.gov. The analysis of root-mean-square deviation (RMSD) from MD trajectories is a common method to quantify conformational changes volkamerlab.orggalaxyproject.org.

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Understanding the mechanisms of chemical reactions involving this compound necessitates the modeling of reaction pathways and the identification of transition states. Transition State Theory (TST) provides a framework for this, defining the transition state as the highest-energy point along the reaction coordinate solubilityofthings.commit.edu. Computational methods, particularly DFT, are extensively used to locate and characterize these transition states mdpi.comsolubilityofthings.comacs.orgresearchgate.netucsb.edu. By performing potential energy scans or using specialized algorithms like QST2/QST3, researchers can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and the critical transition state structures researchgate.netucsb.edu. Frequency calculations are essential to confirm that a located stationary point is indeed a transition state, characterized by a single imaginary frequency researchgate.net. Such analyses are vital for predicting reaction rates and understanding the factors that govern chemical transformations involving the thiol group of this compound.

Vii. Contributions to Chemosensory Science Flavor and Aroma Chemistry

Identification and Characterization of the Organoleptic Properties of Oxane-3-thiol and its Derivatives

Volatile thiols are recognized as some of the most powerful aroma-active molecules found in nature, often possessing extremely low odor detection thresholds in the nanogram-per-liter range. nih.govresearchgate.net Their presence can significantly influence the aroma profiles of a wide variety of foods and beverages. nih.govresearchgate.net While specific detailed sensory data for this compound is not extensively documented in public literature, the organoleptic properties can be inferred from related sulfur-containing heterocyclic compounds and simple thiols.

Thiols are generally known for strong, often pungent odors resembling garlic, onion, or rotten eggs, especially at high concentrations. wikipedia.org However, at trace levels, they can impart desirable and complex notes. For instance, furan-2-ylmethanethiol is a key contributor to the aroma of roasted coffee, while grapefruit mercaptan is responsible for the characteristic scent of grapefruit. wikipedia.org Derivatives and related structures within the broader oxane family, such as (2R,4S)-2-methyl-4-propyl-1,3-oxathiane (sometimes known by the trade name Oxane), are noted for their powerful tropical fruit notes, including passion fruit, grapefruit, and cassis. thegoodscentscompany.comacs.org The sensory character of these compounds highlights how modifications to the core structure can shift the perceived aroma from sulfuric to fruity.

Table 1: Organoleptic Properties of Selected Thiol Compounds

| Compound | Common Name | Odor Description | Typical Occurrence |

| Furan-2-ylmethanethiol | Furfuryl mercaptan | Coffee-like, roasted | Roasted coffee, cooked meat |

| 3-Mercaptohexan-1-ol | Grapefruit, passion fruit | Sauvignon blanc wine, passion fruit | |

| (2R,4S)-2-Methyl-4-propyl-1,3-oxathiane | Oxane (trade name) | Tropical fruit, passion fruit, grapefruit, cassis | Passion fruit |

| Methanethiol | Methyl mercaptan | Rotten cabbage, garlic | Cheese, beer, wine |

This table presents data for well-characterized thiols to provide context for the potential sensory profile of this compound.

Structure-Odor Relationship Studies for Cyclic Thiols within the Oxane Family

The relationship between a molecule's structure and its perceived odor is a central theme in flavor chemistry. For thiols, subtle structural changes can lead to dramatic shifts in both odor quality and intensity. nih.gov

Studies on homologous series of alkanethiols have demonstrated that steric effects strongly influence odor thresholds. nih.gov Typically, a minimum odor threshold is observed for thiols containing five to seven carbon atoms; increasing the chain length beyond this point leads to a significant increase in the threshold. nih.gov Furthermore, the position of the thiol group and the degree of branching play crucial roles. Tertiary alkanethiols, for example, often exhibit lower odor thresholds than primary or secondary ones. nih.gov

Within heterocyclic systems, the position of the thiol group on the ring is critical. In a study of furan-based thiols, moving the mercapto group from the 2-position to the 3-position maintained a coffee-like aroma but resulted in a higher odor threshold. nih.gov Elongating the carbon side chain separating the thiol group from the furan (B31954) ring led to a loss of the characteristic coffee odor. nih.gov Replacing the furan ring with a thiophene (B33073) ring, however, did not significantly alter the odor properties for most compounds studied, indicating that different heteroatoms within the ring can sometimes be interchanged without dramatic sensory changes. nih.gov For the oxane family, it can be extrapolated that the position of the thiol group on the oxane ring, the presence of alkyl substituents, and the stereochemistry would all be critical determinants of the final perceived aroma.

Biochemical and Chemical Pathways for the Formation of Thiolated Cyclic Ethers in Biological Systems

Thiolated cyclic ethers and other volatile sulfur compounds (VSCs) can be formed in biological systems through various enzymatic and non-enzymatic pathways. nih.gov In fermented beverages like wine and beer, VSCs are often products of yeast metabolism. nih.govunimi.it Yeasts can release thiols from non-volatile precursors present in the raw materials, such as cysteine or glutathione (B108866) conjugates. nih.gov

Chemical reactions during thermal processing of food are another major route for the formation of these compounds. nih.gov The Maillard reaction and thermal degradation of sulfur-containing amino acids, sugars, and other components can generate hydrogen sulfide (B99878) and other reactive sulfur species. researchgate.net These intermediates can then react with other molecules to form a diverse array of heterocyclic sulfur compounds. researchgate.net

The formation of a thiolated cyclic ether like this compound could hypothetically proceed through pathways such as:

Nucleophilic addition: The reaction of a thiol with an epoxide is a common method for forming β-hydroxy thioethers. ntu.edu.sg A subsequent intramolecular cyclization could potentially form the oxane ring.

Thiol-ene reactions: The radical-mediated addition of a thiol across a double bond (thiol-ene reaction) is an efficient way to form carbon-sulfur bonds and can be used to construct thioether-tethered cyclic structures. nih.govresearchgate.net

Substitution reactions: Hydrogen sulfide can participate in nucleophilic substitution reactions with compounds containing alcohol or furan functional groups to generate thiols. researchgate.net

Analytical Detection and Quantification in Complex Matrices Relevant to Food and Fragrance

The analysis of volatile thiols in complex matrices like food and beverages is exceptionally challenging. nih.govresearchgate.net This difficulty arises from their typically low concentrations (trace to ultra-trace levels), high reactivity, and the intricate nature of the food matrix itself. nih.govresearchgate.net Consequently, specialized analytical techniques are required for their reliable detection and quantification. unimi.it

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. wikipedia.orgnih.gov As the separated volatile compounds exit the GC column, the effluent is split, with one portion going to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can evaluate the odor of each compound. aidic.it

This approach is invaluable for identifying odor-active compounds that might be present at concentrations below the detection limits of instrumental detectors but above the human odor threshold. aidic.it Several GC-O methods are used to assess the relative importance of odorants, including:

Aroma Extract Dilution Analysis (AEDA): A sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still smelled gives its "flavor dilution" (FD) factor, indicating its potency. acs.org

Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This frequency is used to create an "olfactogram" that highlights the most frequently detected (and thus often most important) odorants. wikipedia.org

GC-O has been instrumental in identifying key sulfur compounds responsible for the characteristic aromas of wine, beer, coffee, and various fruits. acs.orgacs.org

Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography, is the leading technique for the identification and quantification of trace-level sulfur compounds. nih.govnih.gov The low concentration of these compounds often necessitates pre-concentration or derivatization steps to enhance sensitivity. unimi.it

Several advanced MS-based approaches are employed for thiol analysis:

Sulfur-Specific Detectors: Gas chromatographs can be equipped with detectors that are highly selective for sulfur, such as the Flame Photometric Detector (FPD) or the Sulfur Chemiluminescence Detector (SCD), which help to distinguish sulfur compounds from the complex background matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of unknown compounds, which is crucial for identifying novel thiols.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic pattern. This is often used in a Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of target compounds, such as thiols that have been derivatized to improve their chromatographic and ionization properties. nih.gov

These advanced techniques allow researchers to build a comprehensive picture of the volatile sulfur compounds that define the flavor and aroma of various products. nih.govchemrxiv.org

Table 2: Overview of Analytical Techniques for Thiol Detection

| Technique | Principle | Advantages | Common Applications |

| GC-O | Combines GC separation with human sensory detection. wikipedia.org | Identifies odor-active compounds, even at sub-instrumental detection levels; provides sensory description. wikipedia.orgaidic.it | Screening for key aroma compounds in food, beverages, and fragrances. wordpress.com |

| GC-SCD/FPD | GC separation with a detector selective for sulfur-containing compounds. nih.gov | High selectivity for sulfur compounds, reducing matrix interference. | Analysis of sulfur compounds in petroleum, food, and environmental samples. |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection, often after derivatization. nih.gov | High sensitivity and selectivity for targeted quantification; suitable for less volatile thiols. fda.gov | Quantification of specific thiols and their precursors in wine, baijiu, and biological fluids. nih.gov |

| GC-HRMS | GC separation coupled with high-resolution mass spectrometry. | Provides accurate mass for confident identification of unknown compounds. | Discovery and identification of novel flavor and aroma compounds in complex mixtures. |

Viii. in Vitro Biological Interactions and Mechanistic Research

Investigation of Oxane-3-thiol as a Ligand for Molecular Receptors (e.g., Olfactory Receptors)

Research into the interaction of small molecules with molecular receptors, particularly olfactory receptors (ORs), is crucial for understanding sensory perception and developing targeted therapeutics or flavorants. While specific studies directly detailing this compound's interaction with olfactory receptors were not found in the provided search results, general principles of ligand-receptor binding are applicable. Ligand binding assays, such as Scintillation Proximity Assays (SPA) and Surface Plasmon Resonance (SPR), are standard in vitro methods used to characterize the affinity, kinetics, and specificity of ligand-receptor interactions revvity.comgiffordbioscience.com. These assays typically involve radiolabeled ligands or label-free detection systems to quantify binding events. Studies on other odorants have shown that molecules can act as agonists or antagonists, influencing receptor activation through competitive binding or stabilization of inactive conformations biorxiv.orgmdpi.comnih.govresearchgate.net. Mechanistic investigations often employ molecular docking and molecular dynamics simulations to predict binding modes and interactions between ligands and receptor binding sites nih.goveco-vector.comchinesechemsoc.org.

Enzyme Interaction and Catalysis Studies of this compound

Interaction with Thiol-Dependent Enzymes (e.g., Reductases, Hydrolases)

The thiol group (-SH) present in this compound makes it a potential candidate for interacting with enzymes that utilize or are modulated by thiols. Such enzymes include reductases, hydrolases, and other proteins involved in redox regulation. For instance, thioredoxin (Trx), a key protein in redox regulation, utilizes its thiol groups to reduce target proteins like fructose-1,6-bisphosphatase (FBPase), sedoheptulose-1,7-bisphosphatase (SBPase), and NADP-malate dehydrogenase (NADP-MDH) in in vitro assays nih.gov. The interaction of thiols with enzymes can involve direct binding, covalent modification, or participation in catalytic cycles. Soluble epoxide hydrolase (sEH) is an enzyme where a thiol redox sensor is involved in its activation through disulfide bond formation, suggesting that compounds interacting with thiol groups could modulate its activity nih.gov. Metal ions, particularly transition metals, are known to interact with thiols and can catalyze oxidation reactions, influencing enzyme activity researchgate.netresearchgate.netnih.gov. Metallo-hydrolases, which often utilize metal ions in their active sites, can be inhibited by molecules containing metal-binding moieties, including thiols google.com.

Mechanistic Analysis of Enzyme-Ligand Binding and Functional Modulation

Understanding the mechanistic details of enzyme-ligand interactions is critical for drug discovery and biochemical research. For this compound, this would involve elucidating how its structure, particularly the thiol group and the oxane ring, influences binding to enzyme active sites. Mechanistic studies can employ techniques such as kinetic assays to determine inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) researchgate.net. For example, studies on metallo-hydrolase inhibitors have used in vitro assays to measure the decrease in enzyme activity in the presence of potential inhibitors google.com. Molecular docking and simulation studies can predict the binding pose of this compound within an enzyme's active site, identifying key amino acid residues involved in binding and potential functional modulation eco-vector.comchinesechemsoc.org. The presence of a thiol group suggests potential interactions via covalent modification (e.g., disulfide bond formation) or non-covalent interactions like hydrogen bonding or hydrophobic interactions, depending on the enzyme's active site environment.

Role of this compound in Redox Homeostasis and Antioxidant Mechanisms in Cellular Models (in vitro)

Thiols play a significant role in cellular redox homeostasis, acting as antioxidants by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) researchgate.netresearchgate.net. In vitro cellular antioxidant activity (CAA) assays are used to evaluate the capacity of compounds to protect cells from oxidative damage researchgate.netlabtoo.comijsrtjournal.com. These assays often involve exposing cell lines, such as Caco-2 or HepG2 cells, to an oxidative challenge and then measuring the compound's ability to reduce ROS levels or protect cellular components. For instance, phenolic compounds have demonstrated CAA by mechanisms including direct free-radical quenching and stimulation of antioxidant enzyme actions researchgate.net. While direct studies on this compound's role in redox homeostasis were not found, its thiol group suggests potential antioxidant properties. Thiols can participate in redox cycling, donating electrons to neutralize ROS and becoming oxidized themselves, often forming disulfides researchgate.netresearchgate.net. The ability of a compound to scavenge radicals like DPPH and ABTS is also assessed in in vitro assays to predict antioxidant potential researchgate.netlabtoo.comresearchgate.net.

Assessment of Antimicrobial Activity of this compound Derivatives (in vitro assays)

Derivatives of various heterocyclic compounds, including those containing thiol groups, have been synthesized and evaluated for their antimicrobial properties. Studies on triazole and oxadiazole derivatives, which share some structural features with cyclic ethers like oxanes, have shown promising in vitro antibacterial and antifungal activities mdpi.comresearchgate.netconnectjournals.comresearchgate.netmdpi.comuran.uapensoft.netresearchgate.netnih.gov. These assays typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against various bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans mdpi.comresearchgate.netconnectjournals.comresearchgate.neturan.uapensoft.netresearchgate.net. For example, certain 1,3,4-oxadiazole (B1194373) derivatives exhibited MIC values in the range of 6–50 μM against bacteria and 12–50 μM against fungi researchgate.net. Triazole derivatives have shown potent activity, with some compounds exhibiting MIC values as low as 1–2 μg/mL against Staphylococcus aureus researchgate.net. Structure-activity relationship (SAR) studies are often conducted to identify specific substituents that enhance antimicrobial efficacy connectjournals.commdpi.com.

Applications of this compound as a Molecular Probe in Biological Research (in vitro)

Molecular probes are essential tools in biological research for visualizing cellular processes, tracking molecules, or detecting specific analytes. While specific applications of this compound as a molecular probe were not detailed in the search results, compounds with reactive thiol groups can be functionalized to create probes. For instance, thiols can be used for click chemistry reactions to attach fluorescent tags or other reporter molecules, enabling their use in imaging or detection assays bham.ac.ukacs.org. Thiol-reactive probes are valuable for studying cellular redox status, protein modification, or enzyme activity in vitro. For example, probes that specifically react with thiols can be used to quantify intracellular glutathione (B108866) levels or monitor protein glutathionylation. The development of such probes relies on understanding the reactivity of the thiol group and its compatibility with biological systems.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying Oxane-3-thiol in laboratory settings?

- Answer : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example, thiol-containing precursors like phenyl-thiol derivatives can undergo controlled substitution reactions to introduce the oxane ring . Purification often employs column chromatography with silica gel or alumina, followed by recrystallization using polar aprotic solvents. Validation of purity requires NMR spectroscopy (e.g., absence of proton signals from byproducts) and GC-MS to confirm molecular weight .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer :

- IR Spectroscopy : Identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹) and oxane ring C-O-C bands (~1100 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., deshielded protons adjacent to sulfur), while ¹³C NMR confirms carbon skeleton integrity .

- Mass Spectrometry : High-resolution MS (HRMS) determines exact mass, distinguishing isotopic patterns for sulfur-containing compounds .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and stability under varying pH conditions .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For vapor exposure, NIOSH-certified respirators (e.g., P95 for particulates) are recommended .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound’s thiol-disulfide exchange?

- Answer : Contradictions often arise from solvent polarity or pH effects. To address this:

- Perform kinetic studies under controlled conditions (e.g., buffered solutions at pH 7.4 vs. 9.0) to isolate rate-determining steps .

- Use isotopic labeling (e.g., deuterated thiols) to track proton transfer pathways .

- Apply computational methods (DFT calculations) to model transition states and identify steric/electronic influences .

Q. What experimental designs are optimal for studying this compound’s role in redox-regulated signaling pathways?

- Answer :

- Cellular Assays : Treat cancer cell lines (e.g., HeLa) with this compound and measure ROS levels via fluorescent probes (e.g., DCFH-DA). Compare redox profiles to normal cells .

- Protein Interaction Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinity with redox-sensitive proteins (e.g., thioredoxin) .

- In Vivo Models : Administer the compound in zebrafish embryos and monitor developmental anomalies linked to redox imbalance via live imaging .

Q. How should researchers approach contradictory data in this compound’s stability profiles across different solvents?

- Answer :

- Systematic Solvent Screening : Test stability in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents using accelerated degradation studies (40°C/75% RH) .

- Statistical Analysis : Apply ANOVA to identify solvent properties (polarity, dielectric constant) correlating with degradation rates .

- Contradiction Mapping : Use TRIZ-based contradiction matrices to prioritize factors (e.g., solvent choice vs. reaction yield) and optimize conditions .

Q. What strategies ensure methodological rigor when selecting analytical techniques for this compound in complex matrices?

- Answer :

- Validation : Follow ICH Q2(R1) guidelines for method validation (linearity, LOD/LOQ, precision) .

- Cross-Referencing : Combine LC-MS/MS for quantification with X-ray crystallography to confirm structural integrity in biological samples .

- Data Triangulation : Compare results across multiple techniques (e.g., NMR, Raman spectroscopy) to mitigate instrument-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.